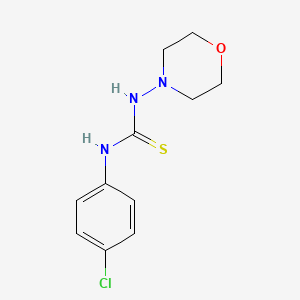![molecular formula C19H24N4O B2553002 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one CAS No. 2108948-32-7](/img/structure/B2553002.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one is a synthetic organic molecule featuring a complex structure with diverse functional groups. This compound finds relevance in various fields due to its unique properties and reactivity, making it a subject of interest for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one typically involves multistep processes. Initial steps might involve the formation of the triazole ring via a Huisgen cycloaddition reaction between an azide and an alkyne. Subsequently, the bicyclic octane system can be constructed using strategies like Diels-Alder reactions or intramolecular cyclizations. Phenylbutanone moiety might be introduced through Friedel-Crafts alkylation or similar aromatic substitution reactions. Typical conditions may include the use of polar aprotic solvents, temperature control, and catalytic agents.
Industrial Production Methods: While laboratory-scale synthesis focuses on precision and control, industrial production of such a compound would aim for scalability and cost-effectiveness. This could involve continuous flow chemistry techniques, automated reaction monitoring, and optimization of reaction yields using large-scale reactors. Solvent recycling and waste management would also be critical considerations in an industrial setting.
化学反応の分析
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, particularly at the phenylbutanone moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions could be carried out to modify the triazole or ketone functionalities, employing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Substitution reactions might involve nucleophilic or electrophilic attack on various parts of the molecule, facilitated by reagents like halides, amines, or organometallic compounds.
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), tetrahydrofuran (THF).
Catalysts: : Palladium on carbon (Pd/C), copper sulfate (CuSO₄).
Major Products Formed: The major products formed from these reactions would vary based on the functional group targeted and the reaction conditions. For instance, oxidation might yield carboxylic acids or ketones, while reduction could result in alcohols or amines.
科学的研究の応用
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one finds applications in various scientific fields:
Chemistry: : Utilized in studying reaction mechanisms and synthetic methods.
Biology: : Explored for potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for therapeutic potential in treating diseases or as a precursor for drug development.
Industry: : Employed in materials science for the synthesis of polymers or other advanced materials.
作用機序
The mechanism by which this compound exerts its effects can vary. In biological systems, it might interact with specific proteins or enzymes, altering their activity. Molecular targets could include receptors, transport proteins, or DNA. The triazole ring often plays a crucial role in binding to biological targets, while the phenylbutanone moiety may enhance lipophilicity and membrane permeability.
類似化合物との比較
Comparing 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one with similar compounds highlights its unique structure:
Similar Compounds: : Other triazole-containing molecules, bicyclic compounds like tropanes, and phenylbutanone derivatives.
Uniqueness: : The combination of a triazole ring with a bicyclic octane system and a phenylbutanone moiety imparts distinct physicochemical properties, making it a versatile and potent molecule for diverse applications.
特性
IUPAC Name |
2-phenyl-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-2-18(14-6-4-3-5-7-14)19(24)22-15-8-9-16(22)13-17(12-15)23-20-10-11-21-23/h3-7,10-11,15-18H,2,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXYBJZUFXCAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2552920.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2552923.png)
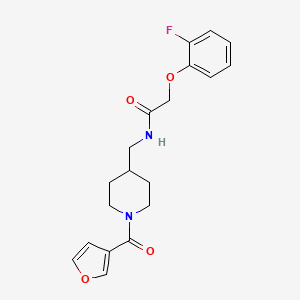
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2552925.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2552926.png)
![(Z)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2552928.png)
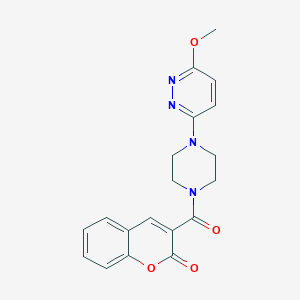
![3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2552932.png)
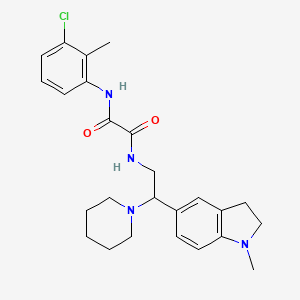
![7-(Hydroxymethyl)spiro[3.5]nonan-2-one](/img/structure/B2552934.png)
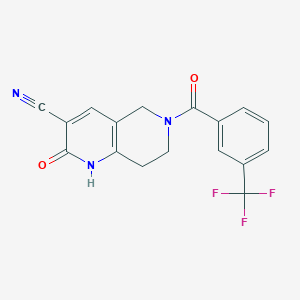
![N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide](/img/structure/B2552940.png)

